molecular formula C13H10F3N B2395065 4-Phenyl-3-(trifluoromethyl)aniline CAS No. 641570-82-3

4-Phenyl-3-(trifluoromethyl)aniline

Cat. No.: B2395065
CAS No.: 641570-82-3
M. Wt: 237.225
InChI Key: ZGPGXANZLDHGQA-UHFFFAOYSA-N
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Description

4-Phenyl-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of a phenyl group, a trifluoromethyl group, and an aniline moiety.

Mechanism of Action

Target of Action

The primary target of 4-Phenyl-3-(trifluoromethyl)aniline is currently unknown. This compound is a derivative of aniline, which is a building block in the synthesis of many pharmaceuticals and other complex organic compounds

Mode of Action

The trifluoromethyl group is known to significantly impact the chemical reactivity and biological activity of compounds . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Pharmacokinetics

Its molecular weight is 237.22 g/mol , and it is a liquid at room temperature . These properties could influence its bioavailability. More research is needed to outline its pharmacokinetic properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aniline in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of 4-Phenyl-3-(trifluoromethyl)aniline may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anilines, nitroanilines, and aminophenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Phenyl-3-(trifluoromethyl)aniline has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-3-(trifluoromethyl)aniline is unique due to the combination of the phenyl and trifluoromethyl groups, which confer distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile chemical intermediates .

Properties

IUPAC Name

4-phenyl-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N/c14-13(15,16)12-8-10(17)6-7-11(12)9-4-2-1-3-5-9/h1-8H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPGXANZLDHGQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Phenyl boronic acid (Aldrich, Buchs, Switzerland; 2.7 g, 22 mmol), Palladium II acetate (0.225 g, 1 mmol), tri-o-tolylphosphine (0.608 g, 2 mmol) and aqueous potassium carbonate solution (50 mL of 1 M) is added to a stirred solution of 2-bromo-5-nitrobenzotrifuoride (Lancaster Synthesis, GmbH; 5.4 g, 20 mmol) in dimethylformamide (200 mL) and heated at 120° C. under an argon atmosphere for 1 h. The mixture is then evaporated to dryness under reduced pressure and the residue is treated with water (100 mL) and extracted with ethyl acetate (3×80 mL). The combined extracts are washed (brine), dried (MgSO4), filltered and the solvent is evorated off under reduced pressure to afford 4′-nitro-2′-(trifluoromethyl)-[1,1′-Biphenyl]. The biphenyl is dissolved in ethanol (200 mL) and hydrogenated at atmospheric pressure over Raney nickel (2 g) at 22° C. The calculated amount of hydrogen is taken up in 11 hours. The mixture is then filtered and the solvent is evaporated off under reduced pressure to yield the crude product which is purified by chromatograghy (silica gel; eluent ethyl acetate) to give the title compound as a brown oil. 1H-NMR (400 MHz, DMSO-d6): 5.62 (br.s, 2H), 6.80 (dd, 1H), 6.96 (d, 1H), 6.99 (d, 1H), 7.19–7.23 (m, 2H), and 7.29–7.39 (m, 3H).
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200 mL
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2 g
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Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-3-(trifluoromethy)aniline (360 mg, 1.50 mmol, 1 eq.) in DMF (5 mL) is added phenyl boronic acid (274 mg, 2.25 mmol, 1.5 eq.), K2CO3 (621 mg, 4.5 mmol, 3 eq.), and tetrakis(triphenylphosphine)palladium (0) (173 mg, 0.15 mmol, 0.1 eq.). The mixture is purged with N2 (g) for 5 minutes and heated at 120° C. for 20 h. After cooling to room temperature, the reaction is diluted with EtOAc and washed with H2O followed by saturated aqueous NaCl. The organic solution is dried over Na2SO4. After concentration, the residue is purified by gradient silica gel chromatography (hexanes to 3:1 hexanes/EtOAc) to give 2-trifluoromethyl-biphenyl-4-ylamine. [MS: (ES+) 238.1 (M+1)+].
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360 mg
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274 mg
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621 mg
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5 mL
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173 mg
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